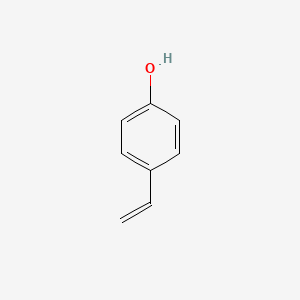

4-Vinylphenol

Beschreibung

Significance and Research Trajectories of 4-Vinylphenol

The significance of this compound in academic research is multifaceted, stemming from its diverse applications and natural occurrence. Its research trajectories are continuously evolving, driven by demands for sustainable materials, advanced electronics, and a deeper understanding of biological and food-related processes.

In Polymer Science: this compound is a crucial monomer for the synthesis of poly(this compound) (PVP or PVPh), a polymer with properties analogous to polystyrene but with the added functionality of hydroxyl groups. wikipedia.orgmdpi.com These hydroxyl groups enhance adhesion, solubility in polar solvents, and allow for further chemical modification. The significance of PVP is evident in several high-tech applications:

Electronics: PVP is widely studied as a dielectric layer in organic thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs) due to its excellent dielectric properties and high breakdown voltage. wikipedia.orgnih.gov

Photoresists: It serves as a substitute for Novolac resins in the manufacturing of photoresists, which are critical materials in the microelectronics industry for fabricating integrated circuits. wikipedia.orgsigmaaldrich.com

Adhesives and Coatings: Research has explored PVP as a component in environmentally friendly, formaldehyde-free wood adhesives, inspired by the phenolic proteins in marine adhesives. It is also used to promote adhesion and improve heat resistance in hot melt adhesives. sigmaaldrich.com

In Food Chemistry and Microbiology: this compound is a well-known flavor and aroma compound, naturally occurring in various foods and beverages like beer, wine, tea, and wild rice. foodb.caviablife.netmedchemexpress.com Its presence is often linked to microbial activity:

Fermentation and Spoilage: It is famously produced by the yeast Brettanomyces during fermentation through the decarboxylation of p-coumaric acid. wikipedia.org In wine and beer, concentrations above a certain threshold can lead to undesirable "off-flavors" described as "barnyard" or "medicinal". wikipedia.org

Food Additive: Beyond its natural occurrence, this compound is used as a flavoring agent in products such as baked goods, confectionery, and meat products. viablife.netthegoodscentscompany.com It also possesses antimicrobial properties that allow it to act as a natural preservative, preventing the growth of bacteria and fungi. viablife.net

In Biotechnology and Sustainable Chemistry: A major research trajectory is the production of this compound from renewable resources, positioning it as a key bio-based platform chemical.

Biosynthesis: Researchers have successfully engineered microorganisms like E. coli, Streptomyces lividans, and recombinant bacteria to produce this compound from glucose or cellulose (B213188). researchgate.netberkeley.edunih.gov This involves introducing biosynthetic pathways with enzymes like tyrosine ammonia (B1221849) lyase and phenolic acid decarboxylase. researchgate.netnih.gov

Lignin (B12514952) Valorization: Another significant avenue is the derivation of this compound from lignin, a major component of plant biomass. berkeley.edu This approach contributes to a more sustainable chemical industry by converting a low-value byproduct of pulp and paper manufacturing into a high-value chemical. berkeley.eduresearchgate.net

As a Biomarker: In environmental and occupational health, this compound serves as a urinary biomarker.

Styrene (B11656) Exposure: It is a minor metabolite of styrene, and its levels in urine are correlated with exposure to airborne styrene in industrial settings. nih.gov

Smoking: A measurable background excretion of this compound has been found in individuals not occupationally exposed to styrene, with levels highly correlated to smoking. nih.gov

Table 1: Key Research Areas and Significance of this compound

| Research Area | Significance of this compound | Key Applications/Findings |

|---|---|---|

| Polymer Science | Monomer for Poly(this compound) (PVP) | Dielectric layers in transistors, photoresists, formaldehyde-free adhesives. wikipedia.orgnih.gov |

| Food Chemistry | Flavor/Aroma Compound, Preservative | Naturally occurs in beer and wine; used as a food additive. wikipedia.orgviablife.net |

| Biotechnology | Bio-based Platform Chemical | Production from renewable resources like glucose, cellulose, and lignin. berkeley.edunih.gov |

| Environmental Health | Biomarker | Indicator of exposure to styrene and tobacco smoke. nih.gov |

Historical Perspectives on this compound Research and Discovery

The history of this compound research is intertwined with the development of polymer chemistry and the analytical study of natural products. While its presence in fermented beverages has been recognized sensorially for a long time, its chemical identification and synthesis are products of 20th-century organic chemistry.

Early research focused on methods for its synthesis and polymerization. A notable multi-step process to produce this compound from phenol (B47542) was described by Corson and colleagues in 1958, highlighting the compound's instability and the challenges in its preparation. google.com The monomer's tendency to polymerize spontaneously, even under refrigeration, prompted researchers to develop more stable precursors. google.com A key breakthrough was the use of 4-acetoxystyrene (B54282), the acetic acid ester of this compound. google.com This stable monomer could be easily polymerized, after which the ester group could be hydrolyzed to yield the final poly(this compound). google.com This two-step approach became a foundational method in the field.

By the late 1950s and early 1960s, the preparation and polymerization of this compound were active areas of academic inquiry, as evidenced by publications in outlets like The Journal of Organic Chemistry. acs.org Industrial interest grew in parallel, with a focus on producing the polymer for various applications. One established industrial method involves the gas-phase dehydrogenation of 4-ethylphenol (B45693) over an iron oxide catalyst at high temperatures. wikipedia.orgchemicalbook.com

In the realm of food science, the identification of this compound as a key metabolic byproduct of the yeast Brettanomyces was a significant discovery. This linked a specific microorganism to a well-known sensory characteristic (the "Brett" flavor) in wine and beer. wikipedia.org Subsequent research elucidated the biosynthetic pathway, showing that the enzyme cinnamate (B1238496) decarboxylase converts p-coumaric acid (a common phenolic acid in plant materials) into this compound. wikipedia.org This understanding allowed for better control of fermentation processes to either encourage or prevent its formation.

More recently, the historical trajectory has shifted towards green chemistry, with the development of biotechnological routes for its production. Research initiated in the 21st century has focused on using engineered microbes to synthesize this compound from renewable feedstocks, representing a significant move away from petroleum-based synthesis routes. researchgate.netberkeley.edunih.gov

Table 2: Timeline of Key Milestones in this compound Research

| Period | Milestone | Significance |

|---|---|---|

| Mid-20th Century | Development of synthetic routes from phenol and 4-ethylphenol. wikipedia.orggoogle.com | Established foundational methods for chemical production. |

| 1950s-1970s | Use of 4-acetoxystyrene as a stable precursor for polymerization. google.com | Overcame the instability of the this compound monomer, enabling controlled synthesis of its polymer. |

| Late 20th Century | Identification as a metabolic byproduct of Brettanomyces in wine/beer. wikipedia.org | Explained the origin of specific "off-flavors" in fermented beverages. |

| Early 21st Century | Development of biosynthetic production methods using engineered microbes. researchgate.netberkeley.edunih.gov | Opened pathways for sustainable, bio-based production from renewable resources. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGYGGDSWSUORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-70-2 | |

| Record name | Poly(4-vinylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7073301 | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White solid, vanilla extract odour | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; slightly soluble in fat, moderately soluble (in ethanol) | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2628-17-3, 24979-70-2 | |

| Record name | 4-Vinylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maruzen M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA7V1SM8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 4 Vinylphenol

Established Chemical Synthesis Pathways for 4-Vinylphenol

The synthesis of this compound, a valuable monomer and synthetic intermediate, has been approached through various chemical strategies. These methods primarily focus on the transformation of readily available precursors through decarboxylation, condensation reactions, direct vinylation, and dehydrogenation.

A prominent route to this compound involves the decarboxylation of 4-hydroxycinnamic acid and its derivatives. This reaction can be performed under different conditions, including catalyst-free protocols and base-catalyzed methods.

Recent research has demonstrated an efficient, catalyst-free method for the synthesis of 4-vinylphenols from trans-4-hydroxycinnamic acids. nih.govnih.govroyalsocietypublishing.org This approach offers a straightforward procedure that avoids the need for additives and has been shown to tolerate a variety of functional groups on the starting material. nih.gov The reaction is typically carried out by heating the trans-4-hydroxycinnamic acid in a suitable solvent, leading to the formation of this compound in moderate to excellent yields. nih.govnih.gov A key advantage of this protocol is the inhibition of polymerization, a common side reaction in the synthesis of vinylphenols. nih.govroyalsocietypublishing.org

Reaction Conditions: Heating trans-4-hydroxycinnamic acids in a solvent such as DMF. chemicalbook.com

Advantages: Good functional group tolerance and no polymerization under optimal conditions. nih.govroyalsocietypublishing.org

| Starting Material | Product | Yield (%) | Reference |

| p-Coumaric acid | This compound | 97 | chemicalbook.com |

This table presents data on the catalyst-free decarboxylation of p-coumaric acid to yield this compound.

The decarboxylation of 4-hydroxycinnamic acids can also be effectively promoted by the use of a base catalyst. nih.govroyalsocietypublishing.org Various bases have been employed for this purpose, with the choice of base influencing the reaction conditions and outcomes. For instance, the use of a strong base like potassium hydroxide (KOH) in a methanol-water mixture can facilitate the saponification of a protected this compound precursor followed by decarboxylation. prepchem.com Other organic bases are also utilized in these transformations.

Catalysts: Potassium hydroxide (KOH) prepchem.com, DBU ([1,2-Diazabicyclo(5.4.0)undec-7-ene]), [C2C1Im][OAc] (1-ethyl-3-methylimidazolium acetate). nih.govroyalsocietypublishing.org

Mechanism: The base facilitates the removal of the carboxyl group as carbon dioxide.

| Base Catalyst | Substrate | Product | Key Observation | Reference |

| KOH | 4-(t-Butyloxycarbonyloxy)styrene | This compound | Saponification followed by decarboxylation | prepchem.com |

| DBU | 4-Hydroxycinnamic acids | 4-Vinylphenols | Effective decarboxylation | nih.govroyalsocietypublishing.org |

This table summarizes examples of base-catalyzed methods for the synthesis of this compound.

The Knoevenagel-Doebner and Knoevenagel reactions represent a classical approach to the synthesis of this compound, starting from 4-hydroxybenzaldehydes. nih.govroyalsocietypublishing.org In this method, 4-hydroxybenzaldehyde is condensed with malonic acid in the presence of a basic catalyst, typically piperidine. nih.govresearchgate.net This condensation is followed by a decarboxylation step, which can be promoted by the reaction conditions, to yield this compound. tandfonline.com The Knoevenagel-Doebner modification specifically involves the use of pyridine as a solvent, which also aids in the decarboxylation of the intermediate di-acid. tandfonline.com

Reactants: 4-Hydroxybenzaldehyde and malonic acid. nih.govroyalsocietypublishing.org

Catalyst: Piperidine. nih.govresearchgate.net

Key Feature: The reaction proceeds through a condensation followed by a decarboxylation. tandfonline.com

| Reaction | Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Knoevenagel-Doebner | 4-Hydroxybenzaldehyde | Malonic acid | Piperidine | This compound | nih.govroyalsocietypublishing.org |

This table outlines the components of the Knoevenagel-Doebner reaction for the synthesis of this compound.

The direct vinylation of phenol (B47542) with acetylene (ethyne) presents a highly atom-economical route to this compound. scispace.com This method circumvents the multi-step processes often associated with other synthetic pathways. Although historically challenging due to issues with selectivity and product stability, advancements have been made in developing catalytic systems that can achieve this transformation. scispace.com One reported method involves the use of a tin tetrachloride-tributylamine reagent to facilitate the direct ortho-vinylation of phenol, though para-vinylation to produce this compound is also a target of industrial processes. scispace.com

Reactants: Phenol and acetylene (ethyne). scispace.com

Challenge: Controlling the regioselectivity (ortho- vs. para-substitution) and preventing polymerization. scispace.com

An established industrial method for producing this compound is the dehydrogenation of 4-ethylphenol (B45693). chemicalbook.comwikipedia.org This gas-phase reaction is typically carried out at high temperatures over a metal oxide catalyst. chemicalbook.comwikipedia.org Iron oxide is a commonly used catalyst for this transformation. chemicalbook.comwikipedia.org The process involves passing vaporized 4-ethylphenol, often with a diluent such as steam or an aromatic hydrocarbon, over the heated catalyst bed. chemicalbook.com

Precursor: 4-Ethylphenol. chemicalbook.comwikipedia.org

Catalyst: Iron oxide. chemicalbook.comwikipedia.org

Reaction Conditions: High temperatures (e.g., 500 °C). wikipedia.org

| Catalyst | Temperature (°C) | Conversion of 4-Ethylphenol (%) | Selectivity for this compound (%) | Reference |

| MgO-Fe2O3-CuO | 510 | 45-50 | 90-95 | jst.go.jp |

This table presents data on the catalytic dehydrogenation of 4-ethylphenol to this compound.

Decarboxylation of 4-Hydroxycinnamic Acid Derivatives

Biocatalytic and Microbial Production of this compound

The biotechnological production of this compound presents a promising and sustainable alternative to conventional chemical synthesis methods. This approach leverages the catalytic capabilities of enzymes and whole microbial cells to convert renewable feedstocks into this valuable chemical compound. Key strategies involve the enzymatic decarboxylation of p-coumaric acid, the utilization of various microbial hosts, the valorization of abundant lignocellulosic biomass, and the optimization of bioconversion processes to enhance efficiency and product yields.

Enzymatic Decarboxylation of p-Coumaric Acid to this compound

The core biocatalytic route to this compound is the enzymatic decarboxylation of p-coumaric acid. This single-step reaction is catalyzed by a specific class of enzymes known as phenolic acid decarboxylases (PADs), which effectively remove the carboxyl group from the p-coumaric acid molecule to yield this compound. wikipedia.org This biotransformation is a key focus in the development of green and sustainable methods for producing this compound and its derivatives. rsc.org

Phenolic acid decarboxylase (PAD) enzymes (EC 4.1.1.102) are the catalysts responsible for the non-oxidative decarboxylation of hydroxycinnamic acids, such as p-coumaric acid and ferulic acid, into their corresponding vinyl derivatives. sciopen.comresearchgate.net These enzymes are found in various microorganisms and play a crucial role in their metabolism of phenolic compounds. sciopen.com The reaction catalyzed by PAD involves the conversion of p-coumaric acid into this compound, a volatile compound that can serve as a precursor for other valuable chemicals like vanillin. researchgate.net

PAD enzymes from different microbial sources exhibit varying characteristics in terms of substrate specificity, optimal temperature and pH, and stability in the presence of organic solvents. For instance, a PAD from Bacillus licheniformis (BLPAD) has demonstrated broad substrate specificity, being able to decarboxylate p-coumaric, ferulic, caffeic, and sinapic acids. nih.gov This particular enzyme also shows remarkable tolerance to organic solvents and good thermal stability, making it a desirable candidate for industrial applications. nih.gov Another example is the PAD from Bacillus atrophaeus (BaPAD), which also displays excellent catalytic activity and stability in various organic solvents. frontiersin.org The heterologous expression of PAD genes in suitable microbial hosts is a common strategy to achieve high-level production of these enzymes for biocatalytic purposes. nih.govlbl.gov

Escherichia coli has been widely used as a host for expressing PAD enzymes due to its well-understood genetics and rapid growth. nih.govresearchgate.net Recombinant E. coli strains expressing PAD from sources like Lactobacillus plantarum have been successfully used to produce this compound from p-coumaric acid. nih.govresearchgate.net However, the toxicity of this compound to E. coli can be a limiting factor, necessitating strategies to mitigate its inhibitory effects. researchgate.netproquest.com

Corynebacterium glutamicum has emerged as a particularly robust host for this compound production. nih.gov This bacterium exhibits high tolerance to p-coumaric acid and has been shown to accumulate significantly higher concentrations of this compound compared to other hosts like E. coli and Bacillus subtilis. proquest.comnih.gov In studies using an organic overlay to continuously extract the product, recombinant C. glutamicum achieved impressive titers of this compound from both pure p-coumaric acid and that extracted from lignin (B12514952). proquest.comnih.gov

Bacillus subtilis is another host that has been investigated for this purpose. While it is a gram-positive bacterium with excellent protein secretion capabilities, it has generally shown lower performance in this compound production compared to C. glutamicum under the tested conditions. proquest.comnih.gov

Streptomyces mobaraense has also been identified as a potential host for producing this compound. This bacterium has been shown to readily assimilate p-coumaric acid and convert it to this compound. researchgate.net

The table below summarizes the performance of different microbial hosts in this compound production.

| Microbial Host | Key Findings | Reference |

| Escherichia coli | Widely used for PAD expression; production can be limited by this compound toxicity. | nih.govresearchgate.net |

| Corynebacterium glutamicum | High tolerance to p-coumaric acid; achieved high titers of this compound, especially with in situ product removal. | proquest.comnih.gov |

| Bacillus subtilis | Investigated as a host, but showed lower performance compared to C. glutamicum. | proquest.comnih.gov |

| Streptomyces mobaraense | Capable of assimilating p-coumaric acid and producing this compound. | researchgate.net |

Lignin, the most abundant renewable aromatic polymer on Earth, is an ideal and underutilized precursor for the production of valuable aromatic chemicals, including this compound. rsc.orgrsc.orgresearchgate.net The valorization of lignin involves its depolymerization to release monomeric phenolic compounds, such as p-coumaric acid, which can then be biologically converted to this compound. rsc.orglbl.gov This approach aligns with the principles of a circular bioeconomy by transforming a low-value byproduct of the pulp and paper and biorefinery industries into a high-value chemical.

Lignocellulosic biomass, such as corn cobs and corn stover, is a rich source of p-coumaric acid. nih.govberkeley.edu Various pretreatment and hydrolysis methods can be employed to release p-coumaric acid from the complex lignocellulosic matrix. nih.gov For instance, alkaline hydrolysis of corn cobs has been used to generate a hydrolyzate containing p-coumaric acid, which was then successfully used as a substrate for this compound production by recombinant E. coli. nih.gov Similarly, researchers have demonstrated the production of this compound from p-coumaric acid present in lignin solutions derived from corn stover. lbl.gov

The development of efficient lignin depolymerization technologies and the engineering of robust microbial cell factories capable of tolerating and converting lignin-derived inhibitors are crucial for the successful valorization of lignin into this compound. rsc.org

Two-Phase Systems: A significant challenge in the bioproduction of this compound is its inhibitory effect on microbial cells and PAD enzymes at high concentrations. nih.govproquest.com Two-phase aqueous-organic solvent systems, also known as extractive fermentation, have been developed to address this issue. nih.govresearchgate.net In this setup, an organic solvent that is immiscible with the aqueous culture medium is added to continuously extract the this compound as it is produced. nih.gov This in situ product removal minimizes the concentration of this compound in the aqueous phase, thereby reducing its toxicity and allowing for higher product titers. nih.govproquest.com Solvents like hexane (B92381) and undecanol have been successfully used for this purpose. nih.govproquest.comnih.gov The use of undecanol as an overlay has been shown to enhance this compound titers while extracting over 97% of the product from the aqueous phase. proquest.comnih.gov

Immobilized Cells: Immobilizing the microbial cells can offer several advantages, including increased cell density, enhanced stability, and the potential for continuous operation and catalyst recycling. Preliminary studies using recombinant E. coli cells immobilized in calcium alginate have shown this to be a viable system for the biotransformation of p-coumaric acid to this compound in an extractive fermentation setup. nih.gov

The table below highlights some of the key findings from studies on the optimization of this compound bioconversion processes.

| Optimization Strategy | Key Findings | Reference |

| Two-Phase System (Hexane) | Enabled simultaneous production and recovery of this compound from corn cob hydrolyzate. | nih.gov |

| Two-Phase System (Undecanol) | Enhanced this compound titers and extracted >97% of the product from the aqueous phase. | proquest.comnih.gov |

| Immobilized Cells (Calcium Alginate) | Demonstrated feasibility for the biotransformation of p-coumaric acid to this compound in extractive fermentation. | nih.gov |

Biosynthesis from Glucose and Other Carbon Sources

While the conversion of p-coumaric acid is a direct route to this compound, the de novo biosynthesis of this compound from simple carbon sources like glucose represents a more integrated and potentially cost-effective approach. This strategy involves engineering a microbial host with a complete biosynthetic pathway that starts from a central carbon metabolite and leads to the final product.

The production of this compound from glucose has been demonstrated in recombinant Streptomyces mobaraense. researchgate.net This was achieved by expressing a tyrosine ammonia (B1221849) lyase, which converts tyrosine (an amino acid derived from the glucose metabolic pathway) to p-coumaric acid. The native enzymatic machinery of S. mobaraense then decarboxylates the p-coumaric acid to this compound. researchgate.net Similarly, other studies have focused on engineering strains of Pseudomonas putida for the production of para-hydroxy aromatics, including this compound, from glycerol, achieving a yield of 32.0 ± 0.5% (Cmol/Cmol). nih.gov This approach of creating a platform strain for 4-coumarate production allows for diversification to other valuable compounds derived from this intermediate. nih.gov

Advanced Chemical Reactivity and Derivatization of this compound

Polymerization Reactions of this compound

This compound (4-VP), also known as 4-hydroxystyrene, is a versatile monomer used in the synthesis of a variety of functional polymers. However, the direct polymerization of this compound can be challenging due to the reactivity of the phenolic hydroxyl group. A common and effective strategy involves the polymerization of a protected form of the monomer, followed by a deprotection step to yield the final poly(this compound) (PVP).

One of the most frequently used protected monomers is 4-acetoxystyrene (B54282), the acetic acid ester of this compound. This stable monomer can be readily homopolymerized or copolymerized using various techniques. After polymerization, the acetoxy group is hydrolyzed to reveal the phenolic hydroxyl group. Other protected forms include 4-(tert-butyldimethylsilyloxy)styrene.

Several polymerization techniques have been employed to synthesize well-defined polymers from this compound precursors:

Free Radical Polymerization : This is a common method for polymerizing this compound or its protected derivatives. Initiators such as azobisisobutyronitrile (AIBN) are typically used.

Controlled/"Living" Radical Polymerization : To achieve polymers with narrow polydispersity and controlled molecular weights, "living" radical polymerization techniques are utilized. These methods allow for the synthesis of well-defined polymer architectures.

Nitroxide-Mediated Polymerization (NMP) : This technique can be used to prepare poly(acetoxystyrene), which is then transformed into poly(this compound).

Atom Transfer Radical Polymerization (ATRP) : ATRP is suitable for preparing well-defined block copolymers by polymerizing protected monomers like 4-acetoxystyrene, followed by selective hydrolysis.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT polymerization allows for the preparation of well-defined PVP chains, typically by polymerizing acetoxystyrene and then performing deacetylation.

Anionic Polymerization : This method can be used with protected this compound monomers, such as those with tert-butyldimethylsilyl protecting groups, to produce living polymers without chain-transfer or termination reactions.

Cationic Polymerization : Controlled/living cationic polymerization of this compound and its derivatives, such as 4-vinylguaiacol, has been achieved in the presence of water using an R–OH/BF₃·OEt₂ initiating system.

The choice of polymerization method depends on the desired polymer characteristics, such as molecular weight, polydispersity, and architecture (e.g., homopolymer, block copolymer).

Poly(this compound) Synthesis and Applications

Poly(this compound), also known as polyvinylphenol (PVP), is a thermoplastic polymer with a structure similar to polystyrene. It is known for its high glass transition temperature, capacity for strong hydrogen bonding, and good adhesion to various substrates.

Synthesis The synthesis of PVP is most commonly achieved through the free-radical polymerization of a protected this compound monomer, such as 4-acetoxystyrene, followed by hydrolysis. This two-step process is favored because this compound itself is an unstable compound that can polymerize spontaneously and is sensitive to oxidation under basic conditions. The precursor, 4-acetoxystyrene, is a stable monomer that can be polymerized via solution, suspension, emulsion, or bulk methods using free-radical catalysts.

The hydrolysis (or deprotection) step to convert poly(4-acetoxystyrene) to PVP can be carried out using several methods:

Acid-Catalyzed Transesterification : Reacting the polymer in an alcohol like methanol (B129727) or ethanol with an acid catalyst (e.g., methanesulfonic acid) yields poly(this compound).

Base-Catalyzed Hydrolysis : Quaternary ammonium bases can be used to hydrolyze the polymer in methanol. Other bases like sodium hydroxide have also been employed, sometimes with a phase transfer agent.

Applications The unique properties of PVP make it a valuable material in a wide range of industrial and technological applications. Its derivatives have been used as antioxidants and flame retardants in plastics.

| Application Area | Specific Use | Relevant Properties |

|---|---|---|

| Electronics & Microfabrication | Photoresists for semiconductor manufacturing. | Forms the phenolic base in chemically amplified resists. |

| Dielectric layer in organic thin-film transistors (OTFTs). | Tunable dielectric properties, compatibility with organic semiconductors like pentacene. | |

| Dielectric materials for energy storage. | High dielectric strength. | |

| Coatings & Adhesives | Functional resin in various coatings. | Good film-forming properties and adhesion. |

| Component in water-resistant and hot-melt adhesives. | Strong hydrogen bonding, improves heat resistance. | |

| Sensors | Gas sensors for detecting organic solvents or toxic gases like hydrogen sulfide. | Ability to be mixed with materials like carbon black to create sensitive layers. |

| Electrochemical detection of small molecules (e.g., nicotine) using molecularly imprinted PVP. | Ability to form specific binding sites. | |

| Biomedical & Environmental | Antimicrobial coatings (when mixed with a polyelectrolyte). | Moderately inhibits microbial growth. |

| Metal finishing and surface treatment. | Adhesion promotion. |

Copolymerization Strategies Involving this compound

Copolymerization is a key strategy to modify and enhance the properties of polymers derived from this compound. By incorporating other monomers into the polymer chain, materials with tailored characteristics for specific applications can be developed. As with homopolymerization, copolymerization is often carried out using a protected form of this compound, like 4-(tert-butyldimethylsilyloxy)styrene or 4-acetoxystyrene, to prevent interference from the acidic phenolic proton.

A variety of comonomers can be copolymerized with this compound derivatives. The selection of the comonomer allows for the tuning of properties such as solubility, thermal stability, and mechanical strength.

Examples of Copolymerization Systems:

With Alkyl Methacrylates : Random copolymers of this compound and n-alkyl methacrylates have been synthesized via free-radical copolymerization of 4-(tert-butyldimethylsilyloxy)styrene and the corresponding methacrylate, followed by the selective removal of the silyl protecting group.

With Styrene (B11656) : 4-Acetoxystyrene can be copolymerized with styrene and other monomers that are also copolymerizable with styrene. This allows for the creation of copolymers with varying ratios of phenolic and non-phenolic styrenic units.

With Vinyl Acetate : The copolymerization of this compound with vinyl acetate has been explored for applications in vascular embolization, where the phenolic group allows for subsequent radioiodination. Studies showed that the phenolic comonomer affects the polymer's mass distribution.

The resulting copolymers combine the functionalities of both monomers. For instance, incorporating this compound provides sites for hydrogen bonding, cross-linking, or further chemical modification, while the comonomer can impart properties like flexibility or hydrophobicity.

| Comonomer | Protected 4-VP Monomer | Polymerization Method | Resulting Copolymer | Key Feature/Application |

|---|---|---|---|---|

| n-Alkyl Methacrylates | 4-(tert-butyldimethylsilyloxy)styrene | Free-Radical | Poly(this compound-co-n-alkyl methacrylate) | Tunable properties based on the alkyl chain length. |

| Styrene | 4-Acetoxystyrene | Free-Radical | Poly(this compound-co-styrene) | Used in photoresists and other applications where styrenic properties are desired. |

| Vinyl Acetate | This compound | Bulk Polymerization | Poly(vinyl acetate-co-4-vinyl phenol) | Designed for biomedical applications requiring radioiodination via the phenol group. |

Radical Cation Reactivity and Mechanistic Studies

The radical cation of this compound and its derivatives are important reactive intermediates. Their study provides insight into biochemical pathways, such as the biosynthesis of lignans, and informs our understanding of radical-mediated polymerization processes. The reactivity of these species can be examined directly using techniques like nanosecond laser flash photolysis, which allows for the measurement of their lifetimes and reaction rates.

Research on the radical cation of 4-hydroxy-3-methoxystyrene, a derivative of this compound, has shown that it reacts efficiently with its neutral precursor and other non-phenolic styrenes. This reactivity suggests that a radical cation-mediated mechanism could be a feasible pathway for the dimerization reactions that lead to lignan-like compounds.

Kinetic Studies Laser flash photolysis experiments have provided quantitative data on the reactivity of this compound radical cations. The decay of the radical cation is measured as a function of the concentration of a neutral reactant (a styrene derivative), allowing for the determination of bimolecular rate constants.

| Reactant | Rate Constant (k) in M⁻¹s⁻¹ |

|---|---|

| 4-Hydroxy-3-methoxystyrene | 1 x 10⁸ to 5 x 10⁸ |

| Non-phenolic styrenes | 1 x 10⁸ to 5 x 10⁸ |

The studies indicate that the reactivity of this compound radical cations with neutral styrenes is comparable to that of non-phenolic styrene radical cations. However, the presence of β-alkyl substituents on the vinyl group, as seen in related compounds like isoeugenol and coniferyl alcohol, leads to reduced reactivity of their corresponding radical cations. This highlights the structural sensitivity of these radical-mediated reactions.

Formation of Pyranoflavonoids and Pyranoanthocyanins Involving this compound

This compound plays a significant role as a cofactor in the formation of pyranoanthocyanins, a class of stable, anthocyanin-derived pigments. These pigments are characterized by an additional pyran ring in their structure, which enhances their stability against factors like pH changes and high temperatures, making them promising natural food colorants.

The formation of these compounds occurs through a cycloaddition reaction between an anthocyanin and a reactive cofactor, such as this compound. In food systems like wine, this compound is often generated from the enzymatic decarboxylation of hydroxycinnamic acids, such as p-coumaric acid.

Reaction Efficiency and Kinetics Studies have demonstrated that the formation of pyranoanthocyanins is significantly more efficient when using this compound directly compared to its precursor, p-coumaric acid. In one study, incubating black carrot anthocyanins with this compound at 45°C resulted in pyranoanthocyanin yields of up to 40% in just 24 hours. This was at least 34 times greater than the yield obtained using p-coumaric acid under the same conditions.

The reaction kinetics also differ. The formation of pyranoanthocyanins with 4-vinylphenols follows first-order kinetics, whereas the reaction with hydroxycinnamic acids proceeds under zero-order kinetics. This indicates a more direct and faster reaction pathway with the decarboxylated cofactor.

Yields measured after incubation at 45°C.| Cofactor | Precursor Acid | Yield Range with Cofactor | Comparative Efficiency |

|---|---|---|---|

| This compound | p-Coumaric Acid (pCA) | 13.8–33.4% | ~12 times higher than with pCA. |

| 4-Vinylguaiacol | Ferulic Acid (FA) | 8.1–31.0% | ~6.5 times higher than with FA. |

The mechanism of formation involves a cyclization between the C-4 position and the C-5 hydroxyl group of the anthocyanin's flavylium moiety and the double bond of the vinylphenol. Subsequent oxidation leads to the final, stable pyranoanthocyanin structure. This efficient reaction pathway underscores the importance of this compound in the generation of novel, stable natural pigments in various food and beverage systems.

Biological Activities and Pharmacological Investigations of 4 Vinylphenol

Antimicrobial Properties of 4-Vinylphenol

This compound (4-VP) is a phenolic compound that has garnered attention for its notable antimicrobial properties. ontosight.ai It is a naturally occurring substance found in various plants, where it is believed to function as a defense mechanism against pathogens. ontosight.ai The antimicrobial activity of this compound and its derivatives has been the subject of various scientific investigations, revealing its potential against a range of microorganisms.

Antifungal Activities

Research has demonstrated the antifungal capabilities of this compound derivatives. A study focusing on volatile organic compounds (VOCs) produced by the endophytic fungus Sarocladium brachiariae HND5 identified 2-methoxy-4-vinylphenol (B128420) as a potent antifungal agent against Fusarium oxysporum f. sp. cubense (FOC), the causative agent of Panama disease in bananas. plos.orgnih.govnih.gov This compound exhibited the highest activity among the tested VOCs, with a 50% effective concentration (EC50) of 36 μL/L in the headspace. plos.orgnih.govnih.gov Further investigation using transmission electron microscopy and fluorescence staining revealed that 2-methoxy-4-vinylphenol inflicts damage to the plasma membranes of the fungal cells, ultimately leading to cell death. plos.orgnih.govnih.gov

However, in another study, while the chloroform (B151607) extract of red cabbage, containing 2-methoxy-4-vinylphenol, showed strong antibacterial activity, the isolated compounds, including 2-methoxy-4-vinylphenol, were not effective against the tested fungal strains. nih.gov This suggests that the antifungal activity of this compound derivatives can be specific to the fungal species and the chemical context in which it is applied.

Antibacterial Activities

This compound and its derivatives have also been recognized for their antibacterial effects. ontosight.ai

Mechanisms of Antimicrobial Action

The antimicrobial action of phenolic compounds like this compound is often attributed to their ability to disrupt the bacterial cell membrane. acs.org It is proposed that these compounds interact with the cell surface through van der Waals forces between the phenyl ring and the hydrophobic tails of the lipids in the cell membrane, leading to its disintegration and subsequent cell death. acs.org

In a study investigating the bioactive compounds from red cabbage, 2-methoxy-4-vinylphenol was identified as a major component with significant antibacterial potential. nih.govmdpi.com Molecular docking analysis suggested that 2-methoxy-4-vinylphenol exhibits a high degree of interaction with essential bacterial enzymes like DNA gyrase and lipoprotein LpxC, which are crucial for bacterial survival and cell wall synthesis. nih.govmdpi.com This interaction is believed to be a key factor in its antimicrobial efficacy. nih.govmdpi.com The general mechanism of plant-based antimicrobials is thought to involve the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.gov

Applications as Preservatives

The antimicrobial properties of this compound and its derivatives have led to investigations into their potential use as natural preservatives in the food industry. ontosight.ainih.gov The use of plant-derived phytochemicals is being explored as an alternative to synthetic preservatives to enhance the shelf life of perishable products like meat. nih.gov

A study on the effect of a red cabbage chloroform extract, which contains 2-methoxy-4-vinylphenol, on beef meat demonstrated its potential as a natural preservative. nih.govmdpi.com The extract was found to extend the shelf life of beef for up to eight days under refrigeration by inhibiting microbial growth and maintaining physicochemical properties. nih.govmdpi.com This suggests that this compound and related compounds could serve as effective bio-preservatives in the meat processing industry. nih.gov

Poly(this compound) as an Antimicrobial Surface Coating

The polymer form of this compound, poly(this compound) (PVPh), has been explored for its application as an antimicrobial surface coating. researchgate.netlookchem.com PVPh is considered a pseudo-polyelectrolyte and exhibits moderate antimicrobial ability on its own. researchgate.net

Research has shown that multilayered films created with PVPh and other polyelectrolytes, such as poly(allylamine hydrochloride) (PAH), can act as effective antimicrobial surfaces. researchgate.net For instance, a PAH/PVPh multilayer system demonstrated approximately 60% inhibition of Staphylococcus epidermidis growth in a nutrient-rich environment when assembled at specific pH levels (10.5 and 12.5). researchgate.net However, its efficacy against Escherichia coli was found to be lower, with a maximum inhibition of 35%. acs.org

The antimicrobial activity of these coatings is influenced by factors such as the pH at which the layers are assembled. researchgate.net It is believed that these coatings create a contact-killing surface that can disrupt the proton-flux of microorganisms. researchgate.net Furthermore, the morphology of the polymer can affect its antimicrobial properties; for example, electrospun fibers of PVPh have shown antimicrobial activity where the powder form did not. researchgate.net

Antioxidant Mechanisms and Potential of this compound

This compound and its derivatives possess significant antioxidant properties, which are primarily attributed to the phenolic hydroxyl group in their structure. researchgate.netptfarm.pl This group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. researchgate.net

A study comparing the antioxidant activity of 4-vinyl derivatives of hydroxycinnamic acids found that their effectiveness depends on the system in which they are tested. researchgate.netnih.gov In a homogeneous polar medium, these derivatives showed weaker antioxidant activity than their corresponding phenolic acids. researchgate.netnih.gov However, in an emulsion system, their activity was higher, with 4-vinylguaiacol being the most active among the tested compounds. researchgate.netnih.gov This highlights the importance of the compound's polarity and the nature of the system in determining its antioxidant efficacy. researchgate.net

Research has shown that 4-vinylcatechol is a particularly efficient scavenger of stable DPPH• and superoxide (B77818) anion radicals due to its catechol moiety. researchgate.net The antioxidant mechanism of these compounds often involves the formation of a resonance-stabilized phenoxy radical. researchgate.net

The antioxidant potential of 2,6-di-tert-butyl-4-vinylphenol (B2389061) has also been noted, making it useful as a food preservative and in cosmetic formulations to protect against oxidative damage. smolecule.com Furthermore, a complex of cyanidin-3-O-glucoside-4-vinylphenol and mannoprotein has been shown to have better thermal stability and antioxidant capacity than its components alone. nih.gov

The table below summarizes the findings of a study that evaluated the antioxidant potential of this compound and its derivatives by measuring their reducing power and efficiency in scavenging various radicals. researchgate.netnih.gov

| Compound | Antioxidant Activity in Homogeneous Polar Medium (Compared to parent phenolic acid) | Antioxidant Activity in Emulsion System (Compared to parent phenolic acid) |

| This compound (4-VP) | Weaker | Higher |

| 4-Vinylguaiacol (4-VG) | Weaker | Higher (most active) |

| 4-Vinylsyringol (4-VS) | Weaker | Higher |

| 4-Vinylcatechol (4-VC) | Weaker | Higher |

Radical Scavenging Capabilities

The antioxidant potential of this compound and its derivatives, such as 4-vinylguaiacol (4-VG), 4-vinylcatechol (4-VC), and 4-vinylsyringol (canolol), has been evaluated through various assays. researchgate.netnih.gov These compounds are derived from the thermal decarboxylation of corresponding hydroxycinnamic acids like p-coumaric, ferulic, caffeic, and sinapic acids. researchgate.netnih.gov

Studies comparing their radical scavenging efficiency have shown that 4-vinylcatechol (4-VC) is the most effective scavenger of stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and superoxide anion (O₂•−) radicals, an effect attributed to its catechol moiety. researchgate.netptfarm.pl In contrast, this compound was identified as the least potent antioxidant among these derivatives. ptfarm.pl While the vinyl derivatives generally exhibit weaker antioxidant activity in homogeneous polar solutions compared to their parent phenolic acids, their activity is significantly enhanced in emulsion systems. researchgate.netnih.gov This suggests that the polarity of these vinylphenols plays a crucial role in their antioxidant function within heterogeneous lipid-based environments. researchgate.net For instance, 4-vinylguaiacol (4-VG) was found to be the most effective radical chain-breaker in a linoleic acid-based emulsion. researchgate.net

Role in Oxidative Stability in Biological Systems

The antioxidant properties of this compound derivatives contribute to their ability to enhance oxidative stability in various systems. The lipophilic nature of these compounds allows them to function effectively in lipid-rich environments. ptfarm.plgcirc.org

Research has demonstrated that 2-methoxy-4-vinylphenol (a derivative) can improve the oxidative and microbiological stability of food products like beef. mdpi.comnih.gov Similarly, canolol (4-vinylsyringol), when present in rapeseed oil, significantly improves its oxidative stability, particularly during heat treatment. gcirc.org The amount of canolol in the oil directly correlates with increased stability, protecting other components like tocopherols (B72186) from degradation during heating processes. gcirc.org This protective effect is also evident in β-carotene-linoleic acid assays, where canolol significantly reduces the degradation of β-carotene. gcirc.org

Anti-inflammatory Effects and Associated Signaling Pathways

This compound and its derivatives, notably 2-methoxy-4-vinylphenol (2M4VP), also known as 4-vinylguaiacol, exhibit potent anti-inflammatory properties. mdpi.comglpbio.comresearchgate.net These compounds have been shown to modulate key inflammatory pathways, thereby reducing the expression of pro-inflammatory mediators. researchgate.netnih.gov The anti-inflammatory mechanism involves the regulation of several critical signaling cascades. researchgate.net

A primary mechanism of the anti-inflammatory action of 2-methoxy-4-vinylphenol (2M4VP) is its ability to suppress the expression of key pro-inflammatory enzymes. nih.govebi.ac.uk In studies using lipopolysaccharide (LPS)-stimulated macrophage cells (RAW264.7), 2M4VP was shown to inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE₂). researchgate.netnih.gov This inhibition is achieved by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for synthesizing NO and PGE₂, respectively. mdpi.comresearchgate.net

The anti-inflammatory effects of 2-methoxy-4-vinylphenol (2M4VP) are also linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govtandfonline.com Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes, including Heme oxygenase-1 (HO-1). nih.govtandfonline.com Research indicates that 2M4VP induces the degradation of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.govtandfonline.com This disruption allows Nrf2 to translocate to the nucleus, bind to the ARE, and promote the transcription of HO-1. nih.govtandfonline.com The subsequent increase in HO-1 expression contributes to the inhibition of iNOS, further underscoring the anti-inflammatory function of 2M4VP. nih.gov Other alkyl catechols, such as 4-vinylcatechol, are also recognized as potent activators of the Nrf2 pathway. nih.gov

The anti-inflammatory activity of 2-methoxy-4-vinylphenol (2M4VP) is significantly mediated through its inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. researchgate.netnih.gov In LPS-stimulated cells, 2M4VP effectively suppresses the phosphorylation of MAPK proteins, including p38, ERK1/2, and JNK. researchgate.netresearchgate.net Additionally, it potently inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. glpbio.comresearchgate.net This action blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes like iNOS and COX-2. researchgate.netnih.govebi.ac.uk

Research Findings on Biological Activities of this compound and its Derivatives

| Activity | Compound(s) Studied | Key Findings | Signaling Pathway(s) Implicated |

| Radical Scavenging | This compound, 4-Vinylguaiacol, 4-Vinylcatechol | 4-Vinylcatechol is the most potent scavenger of DPPH and superoxide radicals. Activity is higher in emulsion systems than in homogeneous polar media. researchgate.netnih.govptfarm.pl | N/A |

| Oxidative Stability | 2-Methoxy-4-vinylphenol, Canolol (4-Vinylsyringol) | Enhances oxidative stability in beef and rapeseed oil. gcirc.orgmdpi.comnih.gov | N/A |

| Anti-inflammatory | 2-Methoxy-4-vinylphenol (4-Vinylguaiacol) | Reduces production of pro-inflammatory mediators NO and PGE₂. researchgate.netnih.gov | iNOS, COX-2, Nrf2/ARE, MAPK, NF-κB |

| Anti-Cancer | This compound, 2-Methoxy-4-vinylphenol | Inhibits metastasis and stemness in breast cancer cells; reduces viability and migration in pancreatic cancer cells. researchgate.netnih.gov | β-catenin, EGFR, FAK, AKT |

Anti-Cancer Research on this compound and its Derivatives

In addition to its antioxidant and anti-inflammatory activities, research has explored the potential of this compound and its derivatives as anti-cancer agents. Studies have shown that these compounds can target critical processes involved in tumor progression and metastasis.

One study found that this compound can inhibit metastasis and cancer stemness features in breast cancer stem-like cells. researchgate.net It was shown to reduce spheroid formation and the expression of ALDH1, a marker for cancer stem cells. The proposed mechanism involves the inhibition of the beta-catenin, EGFR, and AKT signaling pathways. researchgate.net

Furthermore, the derivative 2-methoxy-4-vinylphenol (2M4VP) has demonstrated anti-cancer effects on human pancreatic cancer cell lines. nih.gov It was found to reduce the viability of pancreatic cancer cells and suppress their migratory activity. nih.gov This effect was associated with the decreased phosphorylation of Focal Adhesion Kinase (FAK) and AKT, key proteins involved in cell migration and survival. nih.gov

Effects on Cell Proliferation and Viability

Research has demonstrated that this compound can significantly impact the proliferation and viability of cancer cells. In studies involving breast cancer cell lines, such as MDA-MB-231, this compound has been shown to reduce cell viability in a dose-dependent manner. medchemexpress.comchemsrc.com Specifically, treatment with this compound at concentrations ranging from 12.5 to 200 µg/mL resulted in a significant decrease in the viability of parental MDA-MB-231 cells, with an IC50 value of 109 µg/mL. chemsrc.com Furthermore, in cancer stem-like cell (CSC)-enriched MDA-MB-231 cells, this compound at concentrations of 50 and 100 µg/mL significantly suppressed cell proliferation over a 72-hour period. medchemexpress.comchemsrc.com It also effectively suppressed colony formation in these cells. nih.govresearchgate.net

Similarly, a related compound, 2-methoxy-4-vinylphenol (2M4VP), has been observed to reduce the viability of Panc-1 pancreatic cancer cells by inhibiting the proliferating cell nuclear antigen (PCNA) protein. jejunu.ac.kriiarjournals.org This suggests that 2M4VP may inhibit the proliferation of these cancer cells by targeting key proteins involved in cell cycle regulation. jejunu.ac.kriiarjournals.org

Table 1: Effects of this compound on Cell Proliferation and Viability

| Compound | Cell Line | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|---|

| This compound | Parental MDA-MB-231 | 12.5-200 µg/mL | - | Reduced cell viability (IC50 = 109 µg/mL) | chemsrc.com |

| This compound | CSC-enriched MDA-MB-231 | 50, 100 µg/mL | 72 hours | Suppressed cell proliferation | medchemexpress.comchemsrc.com |

| This compound | CSC-enriched MDA-MB-231 | - | - | Suppressed colony formation | nih.govresearchgate.net |

| 2-Methoxy-4-vinylphenol | Panc-1 | - | - | Reduced cell viability | jejunu.ac.kriiarjournals.org |

Inhibition of Metastasis and Invasion

A critical aspect of cancer progression is the ability of tumor cells to metastasize and invade surrounding tissues. This compound has shown promise in inhibiting these processes. nih.gov In vitro studies using CSC-enriched MDA-MB-231 breast cancer cells revealed that this compound suppressed cell migration and invasion. nih.govresearchgate.net This inhibitory effect was further substantiated in an in vivo zebrafish model, where this compound inhibited metastasis. nih.govresearchgate.net The mechanism behind this anti-metastatic activity involves the reduction of vimentin (B1176767) expression, a key marker of epithelial-to-mesenchymal transition, a process crucial for metastasis. nih.govresearchgate.net

The related compound, 2-methoxy-4-vinylphenol, also demonstrated anti-metastatic properties in pancreatic cancer cells. jejunu.ac.kriiarjournals.org It effectively suppressed the migratory activity of Panc-1 and SNU-213 cell lines. jejunu.ac.kriiarjournals.org

Cancer stem-like cells are considered a key driver of tumor initiation, metastasis, and drug resistance. nih.govresearchgate.net Investigations into this compound have revealed its ability to target these CSCs. In CSC-enriched breast cancer cell cultures, this compound was found to reduce spheroid formation, a characteristic of CSCs. nih.govresearchgate.net It also decreased the expression of ALDH1, a well-known CSC marker. nih.govresearchgate.net Specifically, this compound significantly reduced ALDH1A1 expression by 50% in CSC-enriched MDA-MB-231 cells. medchemexpress.comchemsrc.com Furthermore, treatment with this compound at low concentrations (0.15 or 0.3 µg/mL) for three days reduced sphere formation and the expression of vimentin in breast cancer CSCs. medchemexpress.comchemsrc.com These findings highlight the potential of this compound to specifically target the cancer stem cell population, which is often resistant to conventional therapies. nih.gov

The anti-cancer activities of this compound are thought to be mediated through the modulation of several key signaling pathways. nih.gov Research suggests that this compound likely exerts its effects via the beta-catenin, EGFR, and AKT signaling pathways. nih.govresearchgate.net In CSC-enriched MDA-MB-231 cells, treatment with this compound led to alterations in the expression of proteins involved in these pathways. researchgate.net

Similarly, 2-methoxy-4-vinylphenol has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and AKT in pancreatic cancer cells, which are crucial for cell survival, proliferation, migration, and invasion. jejunu.ac.kriiarjournals.orgnih.gov By decreasing the phosphorylation of FAK and AKT, 2M4VP effectively inhibits metastasis. jejunu.ac.kriiarjournals.org It was also observed that 2M4VP inhibited hepatocyte growth factor (HGF)-induced cell migration in Panc-1 cells, a process mediated by the PI3K/AKT pathway. jejunu.ac.kr The epidermal growth factor receptor (EGFR) signaling pathway, which plays a critical role in cell growth and proliferation by activating ERK and AKT, is also a target. mdpi.com The Wnt/β-catenin signaling pathway, which can be influenced by EGFR signaling, is another important pathway in cancer development. mdpi.comcore.ac.ukmdpi.com

The invasion and metastasis of cancer cells are heavily reliant on the degradation of the extracellular matrix (ECM), a process mediated by enzymes called matrix metalloproteinases (MMPs). mdpi.com The activity of MMPs is regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). mdpi.comabcam.cn An imbalance between MMPs and TIMPs is implicated in cancer progression. mdpi.com

Studies have shown that this compound can modulate the expression and/or activity of MMPs and TIMPs. nih.govresearchgate.net In CSC-enriched MDA-MB-231 breast cancer cells, this compound treatment affected the expression of these proteins, contributing to its anti-metastatic effects. nih.govresearchgate.net This suggests that this compound can inhibit metastasis by interfering with the degradation of the ECM. researchgate.net

Table 2: Regulation of Metastasis-Related Molecules by this compound

| Compound | Cell Line | Target Molecule/Process | Effect | Reference |

|---|---|---|---|---|

| This compound | CSC-enriched MDA-MB-231 | Vimentin expression | Reduced | nih.gov |

| This compound | CSC-enriched MDA-MB-231 | Cell migration | Suppressed | nih.govresearchgate.net |

| This compound | CSC-enriched MDA-MB-231 | MMPs and TIMPs expression/activity | Affected | nih.govresearchgate.net |

| 2-Methoxy-4-vinylphenol | Panc-1, SNU-213 | Cell migration | Suppressed | jejunu.ac.kriiarjournals.org |

| 2-Methoxy-4-vinylphenol | Panc-1 | FAK and AKT phosphorylation | Decreased | jejunu.ac.kriiarjournals.org |

Induction of Cell Cycle Arrest

In addition to its effects on cell proliferation and metastasis, this compound and its derivatives have been shown to induce cell cycle arrest. iiarjournals.orgiiarjournals.org The compound 2-methoxy-4-vinylphenol (2M4VP) has been reported to induce cell cycle arrest by preventing the hyper-phosphorylation of the retinoblastoma protein in benzo[a]pyrene-treated NIH3T3 cells. iiarjournals.orgebi.ac.uk This indicates that these compounds can halt the progression of the cell cycle, thereby preventing cancer cell division.

Investigations into Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. nih.gov Encouragingly, studies on this compound suggest it may not induce drug resistance. nih.govresearchgate.net Prolonged treatment of breast cancer cells with this compound did not lead to the development of resistance to the compound. nih.govresearchgate.net This is a crucial finding, as it suggests that this compound could be a sustainable therapeutic agent. nih.gov Furthermore, the related compound 4-vinylguaiacol, a metabolite of ferulic acid, has shown significant activity against drug-resistant human colorectal cancer cells. acs.orgnih.gov It displayed more potent anti-proliferative effects on the drug-resistant HT-29 cell line compared to the sensitive HCT-116 line. acs.orgnih.gov This was associated with the induction of apoptosis and cell cycle arrest at the G1 phase. nih.gov These findings indicate that this compound and its derivatives may have the potential to overcome or circumvent mechanisms of drug resistance in cancer cells.

Other Biological Activities and Applications

While research into the anti-inflammatory properties of phenolic compounds is extensive, direct and detailed investigations focusing specifically on this compound are not widely documented in the available scientific literature. However, studies on structurally related compounds suggest potential avenues for future research. For instance, derivatives of 4-hydroxystyrene, such as certain 3,5-di-tert-butyl-4-hydroxystyrene derivatives, have been investigated for their anti-inflammatory activities. google.comgoogle.com Additionally, a related compound, beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene, has been noted for its potential to reduce inflammation markers. smolecule.com The closely related compound, 2-methoxy-4-vinylphenol (2M4VP), has been the subject of more direct anti-inflammatory research, where it has been shown to inhibit key inflammatory mediators. glpbio.comnih.govtandfonline.com These findings on related molecules may suggest a potential for this compound to exhibit similar properties, though dedicated studies are required to substantiate this.

This compound has been identified as a naturally occurring germination inhibitor in plants. Its role in allelopathy, the chemical inhibition of one plant by another, has been a subject of investigation.

Detailed research findings have demonstrated the presence and activity of this compound in wheat husks. A study aimed at identifying germination inhibitors in the water-soluble extracts of wheat (Triticum aestivum L.) husks successfully isolated and characterized this compound as one of the active compounds. acs.orgnih.gov The research confirmed that this compound exhibited clear inhibition of germination at a concentration of 500 ppm in an aqueous solution. acs.orgnih.gov This activity is part of a complex chemical synergy, as other compounds isolated from the husks also showed inhibitory effects, and their combined presence may be responsible for regulating seed dormancy and preventing pre-harvest sprouting. acs.org

Furthermore, the allelopathic potential of this compound has been noted in the context of rice (Oryza sativa). It was identified as a component of rice root exudates, which had not been previously reported. researchgate.net Phenolic compounds released by plants, including this compound, are known to be involved in plant-plant interactions and can inhibit the germination and growth of neighboring competitor plants. nih.govresearchgate.net In an analysis of litter from Picea schrenkiana, this compound was one of several phenolic acids identified as potential allelochemicals responsible for the observed allelopathic effects. nih.gov

Table 1: Documented Anti-germination and Allelopathic Activity of this compound

| Source Plant/Material | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum L.) Husks | Inhibition of germination | 500 ppm | acs.orgnih.gov |

| Picea schrenkiana Litter | Identified as a potential allelochemical | Not specified | nih.gov |

| Rice (Oryza sativa) | Identified in root exudates with potential allelopathic function | Not specified | researchgate.net |

This compound is a phytochemical produced by certain plants as a component of their defense strategy against a variety of biological threats, including pathogens and pests. ontosight.ai Its activity is primarily linked to its antimicrobial, antifungal, and nematicidal properties.

Phenolic compounds as a class are fundamental to plant defense against pests and diseases. frontiersin.org this compound, as a member of this class, contributes to these protective mechanisms. Research has identified it as a metabolite with nematicidal effects. In one study, this compound was among four metabolites identified from a specific plant source that demonstrated in vitro nematicidal activity against the soybean cyst nematode (Heterodera glycines) at concentrations of 500 μg/ml and higher. frontiersin.org

The compound's role in defense is also highlighted by its production as a volatile organic compound (VOC) in response to pathogens. While much of the detailed research has focused on its derivative, 2-methoxy-4-vinylphenol, the findings indicate the importance of this chemical class in plant-microbe interactions. For example, 2-methoxy-4-vinylphenol has demonstrated significant antifungal activity against pathogens like Fusarium oxysporum. plos.org This derivative has been identified in extracts from various plants, such as red cabbage and Polyalthia longifolia, and is noted for its antimicrobial properties. phcog.comnih.gov The production of such compounds can be part of a sophisticated defense system, where volatile signals help protect the plant from infection. mdpi.com The presence and activity of these related compounds underscore the potential role of the core this compound structure in plant defense.

Table 2: this compound in Plant Defense

| Defense Mechanism | Target Organism | Research Finding | Reference |

|---|---|---|---|

| Nematicidal Activity | Soybean cyst nematode (Heterodera glycines) | Showed in vitro nematicidal effects at concentrations from 500 μg/ml. | frontiersin.org |

| General Defense | Pathogens and insects | Produced by plants as a defense mechanism; possesses antimicrobial and antifungal properties. | ontosight.ai |

Role of 4 Vinylphenol in Fermentation and Food Science

Formation of 4-Vinylphenol in Fermented Products

The formation of this compound during fermentation is a complex biochemical process influenced by microbial activity, substrate availability, and metabolic pathways.

Microorganisms Responsible for this compound Production

A variety of microorganisms, predominantly yeasts and lactic acid bacteria (LAB), are capable of producing this compound.

Yeasts: The spoilage yeast Brettanomyces (also known as Dekkera) is particularly recognized for its ability to produce this compound and related compounds in wine and beer wikipedia.orgoup.com. Saccharomyces cerevisiae, a common yeast in baking and brewing, can also produce this compound, especially strains with a "phenolic off-flavor" (POF+) characteristic ymdb.canih.govresearchgate.netacs.orgscielo.br. Other yeasts like Candida have also been noted for their phenolic acid decarboxylase activity researchgate.net.

Lactic Acid Bacteria (LAB): Several species of LAB are proficient in converting hydroxycinnamic acids into this compound. Studies have identified Lactobacillus plantarum, Lactobacillus brevis, Pediococcus pentosaceus, and Enterococcus mundtii as significant producers of this compound from precursors like p-coumaric acid researchgate.netajevonline.orgajevonline.orgohio-state.edunih.gov. Lactobacillus species, in particular, have demonstrated the ability to decarboxylate p-coumaric acid and ferulic acid, producing this compound and 4-vinylguaiacol, respectively asm.org.

Precursors and Metabolic Pathways

The primary precursors for this compound synthesis are hydroxycinnamic acids, most notably p-coumaric acid researchgate.netatamanchemicals.comdntb.gov.uamdpi.comnih.govnih.gov. Ferulic acid can also be a precursor, leading to the formation of 4-vinylguaiacol, a related compound.

The metabolic pathway involves an enzyme called phenolic acid decarboxylase (PAD), also known as cinnamate (B1238496) decarboxylase. This enzyme catalyzes the non-oxidative decarboxylation of hydroxycinnamic acids. The process typically involves the conversion of the hydroxycinnamic acid into a semi-quinone intermediate, which then spontaneously decarboxylates to form the corresponding vinyl compound researchgate.netdntb.gov.uamdpi.comnih.govasm.org.

p-Coumaric acid → this compound researchgate.netatamanchemicals.comdntb.gov.uamdpi.comnih.gov

Ferulic acid → 4-Vinylguaiacol researchgate.netdntb.gov.uamdpi.comnih.gov

The efficiency of biotransformation varies, with p-coumaric acid often showing higher conversion efficiency than ferulic acid nih.govnih.gov.

Impact on Sensory Characteristics and Aroma Profiles

This compound is recognized for its potent aroma characteristics, which can be perceived as medicinal, smoky, phenolic, or even reminiscent of barnyard or band-aids at higher concentrations wikipedia.orgymdb.ca. In contrast, at lower concentrations, it can contribute positively to the complexity of fermented beverages, particularly in wheat beers where it is associated with desirable clove-like and spicy notes scielo.brresearchgate.netbeerandbrewing.commebak.org.